molecular formula C10H7NO2S B6386250 3-(Thiophen-3-YL)picolinic acid CAS No. 1261995-36-1

3-(Thiophen-3-YL)picolinic acid

Cat. No.: B6386250
CAS No.: 1261995-36-1
M. Wt: 205.23 g/mol
InChI Key: KMFJSCMJZWROGV-UHFFFAOYSA-N
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Description

3-(Thiophen-3-YL)picolinic acid is an organic compound that features a thiophene ring attached to a picolinic acid moiety This compound is of interest due to its unique structural properties, which combine the aromaticity of the thiophene ring with the chelating ability of the picolinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-YL)picolinic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-YL)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, sulfoxides, sulfones, and reduced thiophene compounds.

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-YL)picolinic acid involves its ability to chelate metal ions, which can alter the structure and function of metal-dependent enzymes and proteins. This chelation can disrupt metal ion homeostasis and inhibit the activity of metalloenzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-3-YL)picolinic acid is unique due to its specific structural arrangement, which combines the aromatic thiophene ring with the chelating picolinic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-thiophen-3-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-8(2-1-4-11-9)7-3-5-14-6-7/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFJSCMJZWROGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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